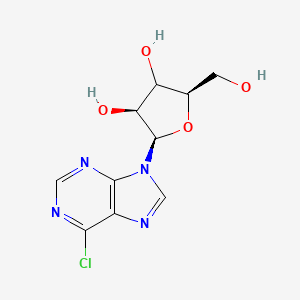
Chloropurine 9-ss-D-ribofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloropurine riboside can be synthesized through various methods. One common approach involves the reaction of chloropurine with ribose or its derivatives under specific conditions. For instance, the reaction can be catalyzed by enzymes such as nucleoside phosphorylases, which facilitate the transglycosylation reaction . Another method involves the use of thermophilic microorganisms like Geobacillus stearothermophilus, which can convert chloropurine to chloropurine riboside with high efficiency .
Industrial Production Methods: Industrial production of chloropurine riboside typically involves large-scale enzymatic synthesis. This method is preferred due to its high yield and specificity. The process involves the use of recombinant enzymes and controlled reaction conditions to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Reaktionstypen: Chloropurin-Ribosid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom in Chloropurin kann unter geeigneten Bedingungen durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Ribose-Einheit kann zu Ribonolacton-Derivaten oxidiert oder zu Desoxyribose-Derivaten reduziert werden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Zu den üblichen Reagenzien gehören Amine, Thiole und andere Nucleophile.
Oxidations- und Reduktionsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid werden üblicherweise verwendet.
Hauptprodukte:
Substitutionsreaktionen: Die Produkte umfassen verschiedene substituierte Purin-Nukleoside, abhängig vom verwendeten Nucleophil.
Oxidations- und Reduktionsreaktionen: Die Produkte umfassen Ribonolacton- und Desoxyribose-Derivate.
Wissenschaftliche Forschungsanwendungen
Chloropurin-Ribosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Chloropurin-Ribosid und seine Derivate haben sich als potenzielle antivirale und Antikrebsmittel erwiesen.
5. Wirkmechanismus
Chloropurin-Ribosid übt seine Wirkungen hauptsächlich durch seine Interaktion mit Enzymen aus, die am Nucleotidstoffwechsel beteiligt sind. Es wirkt als Inhibitor von Enzymen wie Adenosin-Deaminase und Inosin-Monophosphat-Dehydrogenase . Durch die Hemmung dieser Enzyme stört Chloropurin-Ribosid die Synthese und den Stoffwechsel von Nucleotiden, was zur Hemmung der Zellproliferation und Induktion von Apoptose in Krebszellen führt .
Wirkmechanismus
Chloropurine riboside exerts its effects primarily through its interaction with enzymes involved in nucleoside metabolism. It acts as an inhibitor of enzymes such as adenosine deaminase and inosine monophosphate dehydrogenase . By inhibiting these enzymes, chloropurine riboside disrupts the synthesis and metabolism of nucleotides, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Chloropurin-Ribosid kann mit anderen Purin-Nucleotid-Analoga verglichen werden, wie zum Beispiel:
2-Amino-6-chloropurin-Ribosid: Ähnlich in der Struktur, aber mit einer Aminogruppe an der 2-Position anstelle eines Chloratoms.
6-Methylmercaptopurin-Ribosid: Enthält eine Methylmercapto-Gruppe an der 6-Position anstelle von Chlor.
2-Chloradenosin: Ähnlich in der Struktur, aber mit einem Chloratom an der 2-Position anstelle der 6-Position.
Eindeutigkeit: Chloropurin-Ribosid ist aufgrund seines spezifischen Substitutionsschemas und seiner Fähigkeit, als Substrat-Analogon für verschiedene Enzyme zu wirken, einzigartig. Sein Chloratom an der 6-Position ermöglicht spezifische Interaktionen mit Enzymen und Rezeptoren, was es zu einem wertvollen Werkzeug in der biochemischen und medizinischen Forschung macht .
Eigenschaften
Molekularformel |
C10H11ClN4O4 |
|---|---|
Molekulargewicht |
286.67 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6?,7+,10-/m1/s1 |
InChI-Schlüssel |
XHRJGHCQQPETRH-HMEJCUHCSA-N |
Isomerische SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





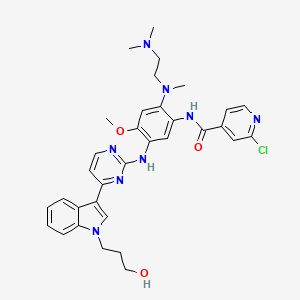



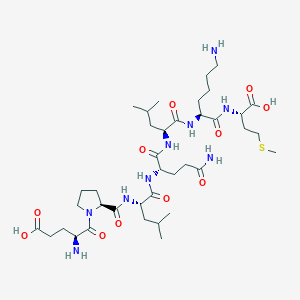

![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
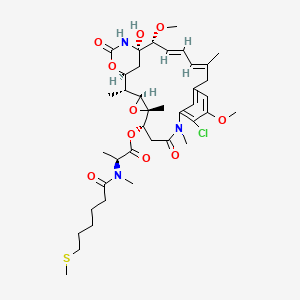
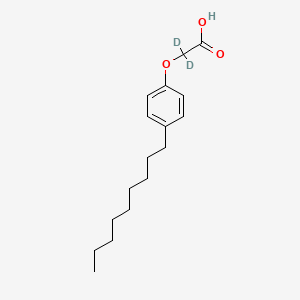
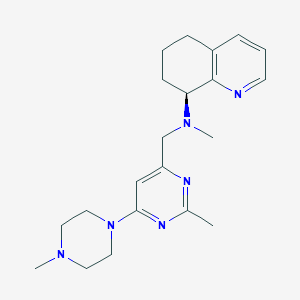
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
